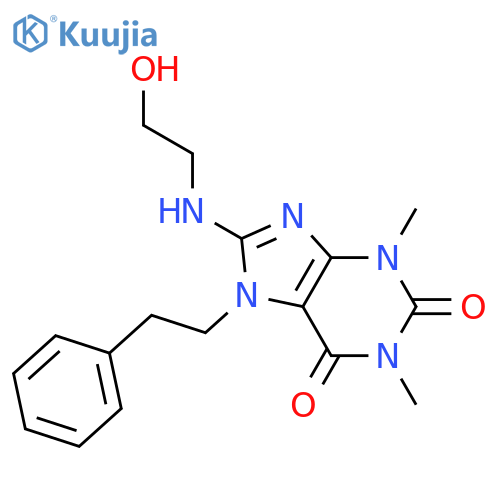Cas no 371228-11-4 (8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

371228-11-4 structure
商品名:8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 8-((2-HO-ET)AMINO)-1,3-DI-ME-7-(2-PHENYLETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- SMR000078343
- 8-((2-hydroxyethyl)amino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- HMS2474E21
- 8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- MLS000065002
- F1289-0004
- 8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- STK804388
- BRD-K94486155-001-01-4
- CBKinase1_008701
- 8-(2-hydroxyethylamino)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione
- Salor-int l213683-1ea
- AKOS000580218
- Oprea1_311752
- CHEMBL1491398
- 371228-11-4
- CBKinase1_021101
- 631-770-1
-
- インチ: InChI=1S/C17H21N5O3/c1-20-14-13(15(24)21(2)17(20)25)22(16(19-14)18-9-11-23)10-8-12-6-4-3-5-7-12/h3-7,23H,8-11H2,1-2H3,(H,18,19)
- InChIKey: HXCRYXUYHRRWBO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 343.16443955Da
- どういたいしつりょう: 343.16443955Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 497
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 90.7Ų
8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1289-0004-2mg |
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
371228-11-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1289-0004-20mg |
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
371228-11-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1289-0004-30mg |
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
371228-11-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F1289-0004-15mg |
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
371228-11-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F1289-0004-5mg |
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
371228-11-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1289-0004-10mg |
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
371228-11-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1289-0004-5μmol |
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
371228-11-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1289-0004-20μmol |
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
371228-11-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1289-0004-4mg |
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
371228-11-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1289-0004-2μmol |
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
371228-11-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
371228-11-4 (8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione) 関連製品
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
